

An In-depth Technical Guide to 3-Acetyl-4-chloro-7-azaindole

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Compound of Interest

Compound Name: 3-Acetyl-4-chloro-7-azaindole

Cat. No.: B1360888

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Acetyl-4-chloro-7-azaindole**, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its relevance within the broader context of therapeutic agent development, particularly as a scaffold for kinase inhibitors.

Chemical Identity and Structure

3-Acetyl-4-chloro-7-azaindole, also known by its systematic name 1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, is a derivative of 7-azaindole. The 7-azaindole core is recognized as a "privileged scaffold" in medicinal chemistry due to its structural similarity to purines and indoles, allowing it to interact with a wide range of biological targets. The addition of a chloro group at the 4-position and an acetyl group at the 3-position provides key functional handles for further chemical modification and targeted molecular design.

- CAS Number: 1011711-52-6[1]
- Molecular Formula: C₉H₇ClN₂O
- Synonyms: 1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone[1]

Chemical Structure:

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Figure 1. Chemical structure of **3-Acetyl-4-chloro-7-azaindole**.

Physicochemical Properties

Quantitative data for **3-Acetyl-4-chloro-7-azaindole** is not extensively reported in peer-reviewed literature, as it is primarily regarded as a synthetic intermediate. The following table summarizes available data and calculated properties. For comparison, properties of the parent compound, 4-chloro-7-azaindole, are also included where available.

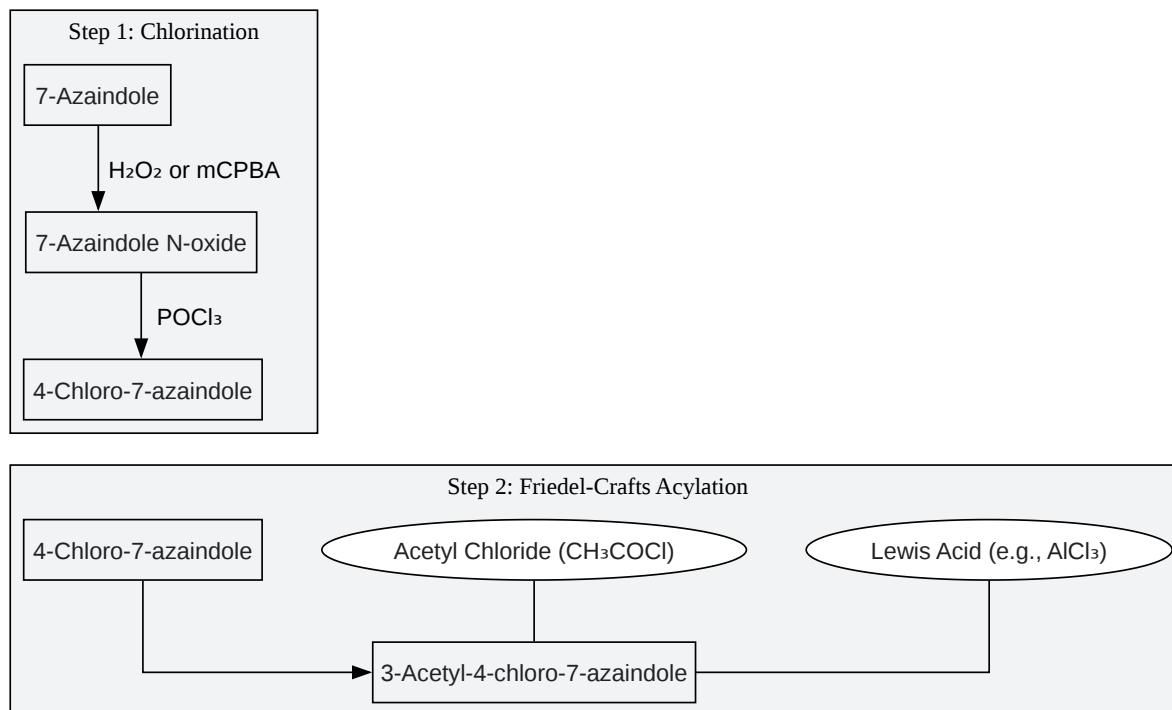
Property	3-Acetyl-4-chloro-7-azaindole	4-chloro-7-azaindole
CAS Number	1011711-52-6	55052-28-3
Molecular Weight	194.62 g/mol	152.58 g/mol [2]
Molecular Formula	C ₉ H ₇ ClN ₂ O	C ₇ H ₅ ClN ₂ [2]
Physical Form	Solid[1]	Powder
Melting Point	Not Reported	176-181 °C
Purity	Typically >98%[1]	Typically >97%
Storage Temperature	4°C, protect from light[1]	4°C[2]
Calculated LogP	Not Reported	2.2163[2]
Topological Polar Surface Area (TPSA)	Not Reported	28.68 Å ² [2]

Synthesis and Experimental Protocols

The synthesis of **3-Acetyl-4-chloro-7-azaindole** is not explicitly detailed in publicly available literature. However, a plausible and standard synthetic route involves a two-step process starting from the commercially available 7-azaindole. This process includes chlorination of the 4-position followed by a Friedel-Crafts acylation at the 3-position.

Representative Synthesis Workflow

The logical synthesis pathway begins with the preparation of the key intermediate, 4-chloro-7-azaindole, followed by its acylation.



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Caption: Proposed two-step synthesis of **3-Acetyl-4-chloro-7-azaindole**.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-7-azaindole (Intermediate)

This protocol is adapted from established procedures for the chlorination of 7-azaindole[3].

- **N-Oxidation:** 7-azaindole is dissolved in a suitable solvent such as dimethoxyethane. An oxidizing agent, for instance, meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide, is added portion-wise to the solution at room temperature. The reaction is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The resulting 7-azaindole N-oxide is then isolated.
- **Chlorination:** The crude 7-azaindole N-oxide is treated with a chlorinating agent like phosphorus oxychloride (POCl_3)[3]. The reaction mixture is typically heated to reflux for several hours.
- **Work-up and Purification:** After cooling, the reaction mixture is carefully quenched with water or ice and neutralized with a base (e.g., NaOH solution) to a pH of approximately 10. The resulting precipitate is collected by filtration, washed with water, and dried to yield 4-chloro-7-azaindole[3]. The product can be further purified by recrystallization or column chromatography.

Protocol 2: Friedel-Crafts Acylation to yield **3-Acetyl-4-chloro-7-azaindole** (Target Compound)

This is a representative protocol based on the principles of the Friedel-Crafts acylation of electron-rich heterocycles[4].

- **Reaction Setup:** To a cooled (0°C) suspension of a Lewis acid catalyst (e.g., aluminum chloride, AlCl_3) in an inert solvent like dichloromethane (DCM) or dichloroethane (DCE), acetyl chloride is added dropwise.
- **Addition of Substrate:** A solution of 4-chloro-7-azaindole in the same inert solvent is then added slowly to the reaction mixture, maintaining the low temperature.

- Reaction Progression: The mixture is allowed to warm to room temperature and stirred for several hours, or until TLC indicates the completion of the reaction.
- Work-up and Purification: The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford **3-Acetyl-4-chloro-7-azaindole**.

Biological and Therapeutic Relevance

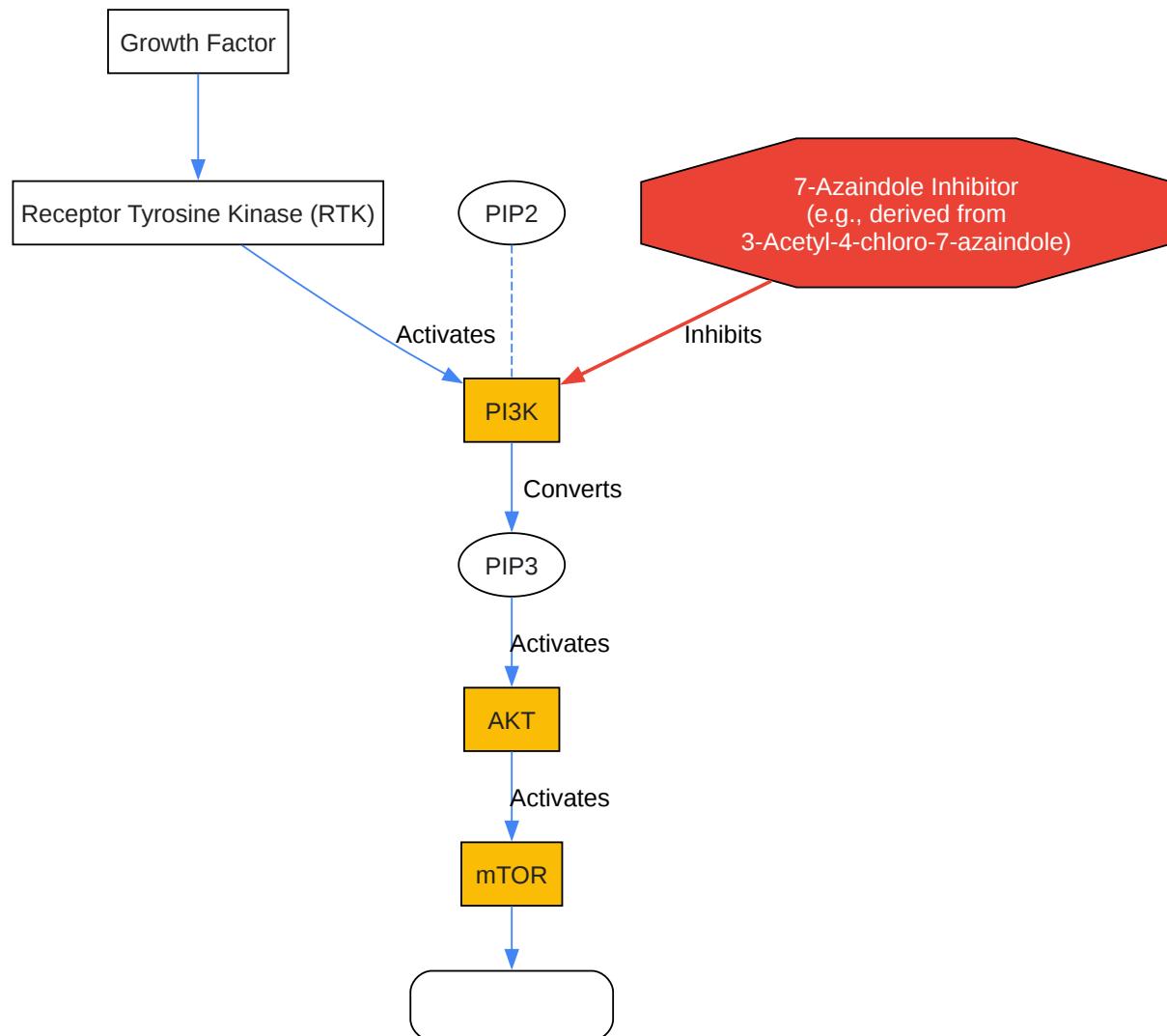
While **3-Acetyl-4-chloro-7-azaindole** itself has not been extensively evaluated for biological activity in published studies, its core structure, 7-azaindole, is a cornerstone in the development of kinase inhibitors^[5]. Kinases are critical enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

Role as a Kinase Inhibitor Scaffold

The 7-azaindole moiety serves as an excellent "hinge-binding" motif. It can form two crucial hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, mimicking the interaction of the adenine base of ATP. This makes it a potent and versatile starting point for the design of competitive kinase inhibitors. The chloro- and acetyl-substituents on the **3-Acetyl-4-chloro-7-azaindole** scaffold can be used to modulate potency, selectivity, and pharmacokinetic properties. The acetyl group, in particular, can serve as a synthetic handle for elaboration into more complex side chains designed to interact with other regions of the kinase active site.

Involvement in Signaling Pathways

7-Azaindole derivatives have been successfully developed as inhibitors for numerous kinases involved in critical signaling pathways. A prominent example is the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer, promoting cell proliferation, survival, and resistance to therapy.



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Caption: Inhibition of the PI3K/AKT/mTOR pathway by 7-azaindole based inhibitors.

Other kinases targeted by 7-azaindole derivatives include cyclin-dependent kinases (CDKs) and Haspin kinase, both of which are important targets in oncology research[6]. The versatility of the 7-azaindole scaffold makes it a valuable building block for developing targeted therapies against a wide array of diseases.

Conclusion

3-Acetyl-4-chloro-7-azaindole is a valuable heterocyclic building block for medicinal chemistry and drug discovery. Its structure combines the privileged 7-azaindole core with functional groups that allow for further chemical diversification. While specific biological and detailed physicochemical data for this particular compound are scarce, its primary utility lies in its role as a key intermediate for the synthesis of potent and selective kinase inhibitors. The synthetic routes are based on well-established organic chemistry principles, and the resulting derivatives have shown significant potential in targeting critical disease-related signaling pathways. This guide provides a foundational understanding for researchers looking to utilize this and similar scaffolds in the development of novel therapeutic agents.

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